Methyl 2-amino-2-cyclobutylacetate hydrochloride
Description
Methyl 2-amino-2-cyclobutylacetate hydrochloride (CAS: 1993188-94-5) is a chiral organic compound with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . Its structure features a cyclobutyl ring directly attached to the α-carbon of the amino acid ester backbone, with a methyl ester group and a hydrochloride salt (Fig. 1). Key properties include:
- SMILES: COC(=O)C(C1CCC1)N.Cl
- InChIKey: WPMQPLHPHZACOB-UHFFFAOYSA-N
- Storage: Requires inert atmosphere and refrigeration (2–8°C) .
Predicted Collision Cross-Section (CCS) Data (via computational modeling):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 144.10192 | 134.4 |
| [M+Na]⁺ | 166.08386 | 138.2 |
| [M-H]⁻ | 142.08736 | 132.1 |
This compound is primarily used in pharmaceutical and biochemical research, though specific biological activity data remain unpublished .
Properties
IUPAC Name |
methyl 2-amino-2-cyclobutylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCNCGWPRDKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089292-08-8 | |
| Record name | methyl 2-amino-2-cyclobutylacetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-cyclobutylacetate hydrochloride typically involves the reaction of cyclobutylamine with methyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-cyclobutylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-amino-2-cyclobutylacetate hydrochloride has the molecular formula and a molecular weight of approximately 179.64 g/mol. Its structure includes a cyclobutane ring and an amino group, which contribute to its reactivity and solubility in biological systems. This compound can mimic proline, an essential amino acid, allowing it to participate in peptide synthesis and influence protein interactions.
Chemistry
- Building Block for Synthesis : this compound serves as a precursor for synthesizing more complex molecules. Its unique cyclobutyl structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
- Biological Activity : The compound's ability to interact with biological systems has been studied extensively. It can modulate protein-protein interactions, potentially influencing metabolic pathways and cellular functions.
- Nitric Oxide Production : Preliminary research suggests that this compound may enhance nitric oxide synthesis, which is crucial for cardiovascular health.
Medicine
- Therapeutic Potential : Investigations into the compound's anti-inflammatory and analgesic properties indicate its potential use in developing treatments for various conditions, particularly those related to cardiovascular health.
Industry
- Material Development : The compound is also explored for applications in creating new materials and chemical processes due to its unique properties.
Case Study: Cardiac Effects
In a notable study examining the effects on cardiac cells, this compound was found to influence nitric oxide levels significantly. This finding suggests potential therapeutic applications in treating heart-related conditions by enhancing nitric oxide production, which is vital for cardiovascular health.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-amino-2-(2-chlorophenyl)acetate Hydrochloride
Comparison with Cyclobutyl Analogue :
- The chlorophenyl group increases molecular weight (vs. 179.64 g/mol for the cyclobutyl compound) and introduces electrophilic character.
Methyl 2-amino-2-cyclopropylacetate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Key Features : Cyclopropane ring instead of cyclobutane, increasing ring strain and reactivity.
- Molecular Weight : 165.62 g/mol (vs. 179.64 g/mol for cyclobutyl analogue) .
- Applications : Utilized in life sciences research, particularly in studying strained ring systems in drug design .
Comparison with Cyclobutyl Analogue :
- Cyclopropane’s higher ring strain may enhance reactivity in ring-opening reactions.
- Lower molecular weight improves solubility but reduces steric bulk.
(R)-Ethyl 2-amino-2-cyclobutylacetate Hydrochloride
Comparison with Methyl Ester Analogue :
Methyl 2-Chloro-2-cyclopropylideneacetate
Comparison with Cyclobutyl Analogue :
- The unsaturated ring system offers distinct electronic properties, favoring conjugation and electrophilic reactivity.
- Absence of an amino group limits its utility in peptide-mimetic drug design compared to amino-cyclobutyl derivatives.
Biological Activity
Methyl 2-amino-2-cyclobutylacetate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as an amino acid derivative, characterized by the presence of a cyclobutane ring. Its molecular formula is with a molecular weight of approximately 143.19 g/mol. The compound's structure allows for unique interactions with biological macromolecules, making it a valuable candidate for various therapeutic applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to:
- Inhibit Specific Enzymes : The compound can bind to enzyme active sites, altering their conformation and activity, which may lead to therapeutic effects in various diseases.
- Modulate Protein Binding : Its unique structure facilitates interactions with proteins, potentially influencing signaling pathways and cellular responses .
1. Enzyme Interaction Studies
Research indicates that this compound is utilized in enzyme interaction studies. It serves as a model compound for investigating the binding affinities and kinetics of enzyme-substrate interactions.
| Enzyme | Effect | Reference |
|---|---|---|
| Protease | Inhibition observed | |
| Kinase | Modulation of activity |
2. Therapeutic Potential
The compound has been explored for its potential therapeutic properties, particularly in the context of:
- Cancer Treatment : Preliminary studies suggest that it may inhibit pathways associated with tumor growth by targeting specific oncogenic proteins .
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety by modulating neurotransmitter systems .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on acute myeloid leukemia (AML) cells. The results indicated that the compound significantly reduced cell viability through apoptosis induction, suggesting its potential as an anti-cancer agent.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. This suggests its potential application in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
